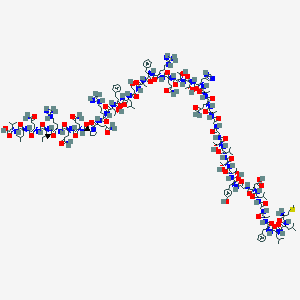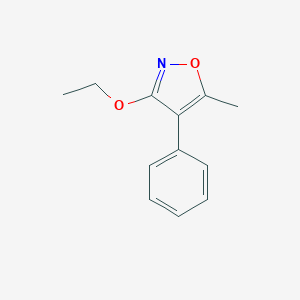
3-Ethoxy-4-phenyl-5-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-phenyl-5-methylisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-phenyl-5-methylisoxazole is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 and nitric oxide synthase, which are enzymes involved in the production of inflammatory mediators. Additionally, 3-Ethoxy-4-phenyl-5-methylisoxazole has been shown to modulate the activity of various neurotransmitter receptors, including GABA and glutamate receptors.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Ethoxy-4-phenyl-5-methylisoxazole are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to inhibit the production of inflammatory mediators, which may help to alleviate inflammation and pain. In biochemistry, 3-Ethoxy-4-phenyl-5-methylisoxazole has been shown to modulate the activity of various enzymes, which may have implications for the treatment of various diseases. In pharmacology, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Ethoxy-4-phenyl-5-methylisoxazole in laboratory experiments include its high purity and yield, as well as its diverse range of potential applications. However, there are also limitations to using this compound in laboratory experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-Ethoxy-4-phenyl-5-methylisoxazole. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethoxy-4-phenyl-5-methylisoxazole and its potential for modulating various cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 3-Ethoxy-4-phenyl-5-methylisoxazole involves the reaction of ethyl 4-phenyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate with hydroxylamine hydrochloride in the presence of sodium acetate in acetic acid. The reaction mixture is then refluxed for several hours, after which the product is obtained through filtration and recrystallization. This synthesis method has been optimized to yield high purity and high yield of 3-Ethoxy-4-phenyl-5-methylisoxazole.
Applications De Recherche Scientifique
3-Ethoxy-4-phenyl-5-methylisoxazole has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In biochemistry, 3-Ethoxy-4-phenyl-5-methylisoxazole has been studied for its ability to modulate the activity of various enzymes, such as cyclooxygenase-2 and nitric oxide synthase. In pharmacology, this compound has been investigated for its potential as a neuroprotective agent, as well as its ability to modulate neurotransmitter release.
Propriétés
Numéro CAS |
146197-26-4 |
|---|---|
Nom du produit |
3-Ethoxy-4-phenyl-5-methylisoxazole |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-ethoxy-5-methyl-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-3-14-12-11(9(2)15-13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clé InChI |
NECKEUOMTKFPGD-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C2=CC=CC=C2)C |
SMILES canonique |
CCOC1=NOC(=C1C2=CC=CC=C2)C |
Synonymes |
Isoxazole, 3-ethoxy-5-methyl-4-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
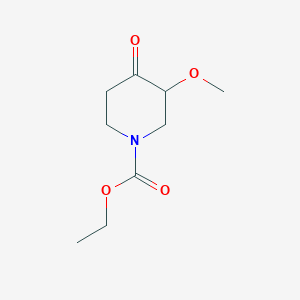
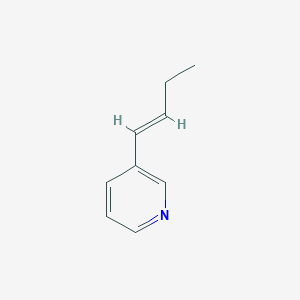

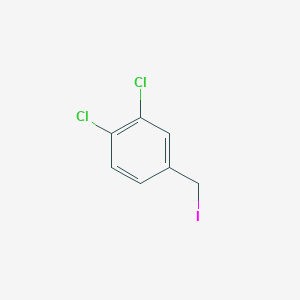
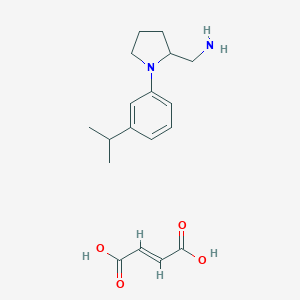
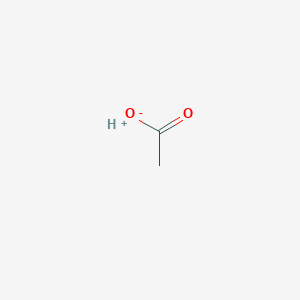
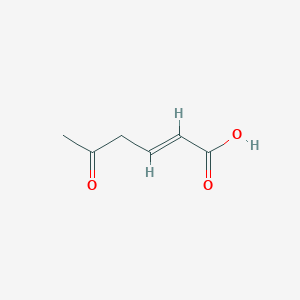

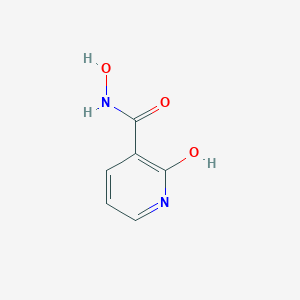
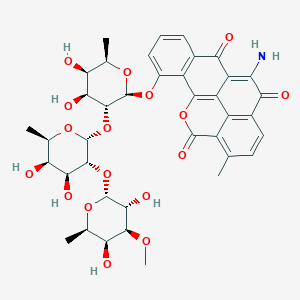
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
